molecular formula C16H16O4 B6401575 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261925-29-4

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6401575
CAS RN: 1261925-29-4
M. Wt: 272.29 g/mol
InChI Key: VJPHNCJWROSDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95% (4-MMPBA) is an aromatic organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a white crystalline solid that is soluble in methanol, ethanol, and other organic solvents. 4-MMPBA is a derivative of the acid-sensitive benzoic acid and has been used in a variety of synthetic and analytical applications.

Mechanism of Action

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to act as a substrate for several enzymes, including monoamine oxidase, aldehyde oxidase, amine oxidase, and cytochrome P450. It can also interact with other molecules, such as proteins, to form complexes that can be studied for their ability to bind to and activate enzymes.
Biochemical and Physiological Effects
4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, and to inhibit the activity of cytochrome P450, an enzyme involved in drug metabolism. It has also been found to have anti-inflammatory and anti-oxidant properties, as well as to increase the production of nitric oxide, an important signaling molecule in the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95% in lab experiments is its stability in a variety of solvents, which makes it ideal for use in a wide range of experiments. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95% is not as soluble in water as many other compounds, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95%. These include further studies of its ability to act as a substrate for various enzymes and its ability to interact with other compounds, as well as studies of its ability to inhibit the activity of monoamine oxidase and cytochrome P450. Additionally, further studies of its anti-inflammatory and anti-oxidant properties, as well as its ability to increase the production of nitric oxide, could lead to a better understanding of its potential therapeutic applications. Finally, research into its potential use as a reagent in the synthesis of other compounds could lead to the development of new and improved synthetic methods.

Synthesis Methods

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-methoxy-3-methylphenol with anhydrous formic acid in the presence of a catalytic amount of p-toluenesulfonic acid at 80°C. The second step involves the reaction of the resulting 4-methoxy-3-methylphenyl formate with 2-methoxybenzoic acid in the presence of a catalytic amount of p-toluenesulfonic acid at 80°C.

Scientific Research Applications

4-(4-Methoxy-3-methylphenyl)-2-methoxybenzoic acid, 95% is widely used in scientific research due to its ability to act as a substrate for various enzymes and its ability to interact with other compounds. It has been used in studies of enzyme kinetics, protein-ligand interactions, and drug metabolism. It has also been used as a reagent in the synthesis of other compounds, such as esters, amides, and lactones.

properties

IUPAC Name

2-methoxy-4-(4-methoxy-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-10-8-11(5-7-14(10)19-2)12-4-6-13(16(17)18)15(9-12)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPHNCJWROSDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690000
Record name 3,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-29-4
Record name 3,4'-Dimethoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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